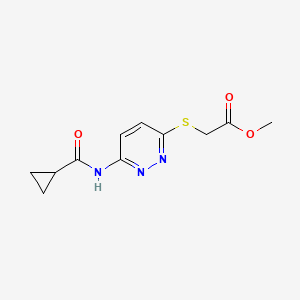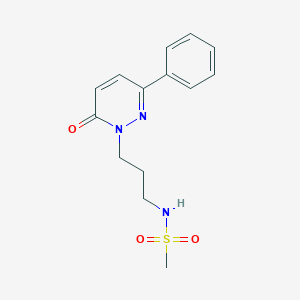
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate” is a chemical compound that contains a pyridazin-3-yl group, a cyclopropanecarboxamido group, and a thioacetate group . Pyridazinones, which include the pyridazin-3-yl group, are known to exhibit a wide range of pharmacological activities .
Scientific Research Applications
Synthesis of Novel Derivatives
Research into the synthesis and applications of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate and related compounds has led to the development of various novel chemical derivatives. For instance, studies have explored the synthesis of new classes of pyridazin-3-one derivatives, which are obtained through reactions involving active methylene compounds. These derivatives have been found to exhibit significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the synthesis of fused azines and 2-amino-5-arylazopyridine derivatives from pyridazin-3-one compounds has been established, demonstrating the versatility of these compounds in organic synthesis (Ibrahim & Behbehani, 2014).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of derivatives of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate have been a significant area of research. Some studies have focused on synthesizing new heterocyclic compounds from acetohydrazide derivatives, which were found to have cytotoxic properties against a panel of human tumor cell lines, as well as notable antioxidant activity. This research suggests potential therapeutic applications for these compounds (Shaker & Marzouk, 2016).
Corrosion Inhibition
Another interesting application of derivatives similar to Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is in the field of corrosion inhibition. A study examining the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on the corrosion of mild steel in hydrochloric acid solution found that the compound acts as a mixed inhibitor, reducing corrosion significantly. This suggests potential industrial applications in protecting metals from corrosion (Ghazoui et al., 2017).
Analgesic and Anti-inflammatory Activity
Research into the analgesic and anti-inflammatory properties of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate derivatives has shown promising results. A series of 6-substituted-3(2H)-pyridazinones and their acetate derivatives were synthesized and tested for their in vivo analgesic and anti-inflammatory activity. The studies revealed that some derivatives exhibited better analgesic and anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), without showing any gastric ulcerogenic effects (Duendar et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects . The downstream effects of these pathways would depend on the specific targets of the compound.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-17-10(15)6-18-9-5-4-8(13-14-9)12-11(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURCOWVSSXUIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]pteridin-4-one](/img/structure/B2881234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)
![ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate](/img/structure/B2881236.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2881243.png)
![6-[[4-(3-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2881245.png)

![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)
![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2881252.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)